Cas no 33814-94-7 (2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid)
![2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid structure](https://ja.kuujia.com/scimg/cas/33814-94-7x500.png)
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinepropanoicacid, a-[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)
- 2-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-4-yl)-propanoic acid
- Boc-3-(4-Pyridyl)-DL-alanine
- 3-Pyridin-4-yl-D-alanine, N-BOC protected
- AC1MN02S
- AG-F-14325
- Boc-4-Pyridyl-Ala-OH
- CTK4H1276
- MolPort-005-941-943
- RP14958
- SureCN478774
- SS-4040
- CS-0154462
- FNYWDMKESUACOU-UHFFFAOYSA-N
- SCHEMBL478774
- Boc-4-Pal-Oh
- EN300-295512
- FT-0682009
- AKOS005765980
- DTXSID50391152
- N-(tert-Butoxycarbonyl)-3-pyridin-4-ylalanine
- 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid
- A50256
- N-(tert-butoxycarbonyl)-3-(pyridin-4-yl)-D,L-alanine
- 33814-94-7
- 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-4-ylpropanoic acid
- 4-Pyridinepropanoicacid,a-[[(1,1-dimethylethoxy)carbonyl]amino]-(9ci)
- 2-([(tert-Butoxy)carbonyl]amino)-3-(pyridin-4-yl)propanoic acid
- 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid
- FT-0600791
- 2-(tert-butoxycarbonylamino)-3-(pyridin-4-yl)propanoic acid
- MFCD06656857
- FT-0600744
- 2-[(tert-butoxycarbonyl)amino]-3-(pyridin-4-yl)propanoic acid
- SY065295
- DB-254069
- MFCD00672528
- Boc-D-3-(4-pyridyl)-alanine
-
- MDL: MFCD06656857
- インチ: 1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)
- InChIKey: FNYWDMKESUACOU-UHFFFAOYSA-N
- SMILES: O(C(NC(C(=O)O)CC1C=CN=CC=1)=O)C(C)(C)C
計算された属性
- 精确分子量: 266.127
- 同位素质量: 266.127
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 319
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5A^2
- XLogP3: 1.4
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid Security Information
- HazardClass:IRRITANT
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4241-25G |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid |
33814-94-7 | 95% | 25g |
¥ 4,488.00 | 2023-04-13 | |
Enamine | EN300-295512-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid |
33814-94-7 | 95.0% | 0.1g |
$19.0 | 2025-03-19 | |
Enamine | EN300-295512-1.0g |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid |
33814-94-7 | 95.0% | 1.0g |
$45.0 | 2025-03-19 | |
Chemenu | CM176729-1g |
2-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-4-yl)-propanoic acid |
33814-94-7 | 95% | 1g |
$75 | 2023-02-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NU218-200mg |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid |
33814-94-7 | 98% | 200mg |
182.0CNY | 2021-07-10 | |
abcr | AB303773-500 mg |
2-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid; 95% |
33814-94-7 | 500MG |
€112.80 | 2022-06-11 | ||
abcr | AB303773-1 g |
2-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid, 95% (Boc-DL-4Pal-OH); . |
33814-94-7 | 95% | 1g |
€147.90 | 2023-01-23 | |
Chemenu | CM176729-5g |
2-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-4-yl)-propanoic acid |
33814-94-7 | 95% | 5g |
$797 | 2021-06-09 | |
eNovation Chemicals LLC | D764782-5g |
Boc-3-(4-pyridyl)-DL-alanine |
33814-94-7 | 95% | 5g |
$175 | 2024-06-07 | |
Apollo Scientific | OR303784-500mg |
2-{[(tert-Butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid |
33814-94-7 | 95+% | 500mg |
£100.00 | 2025-02-20 |
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acidに関する追加情報
Professional Introduction to 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic Acid (CAS No. 33814-94-7)
2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid, with the CAS number 33814-94-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that are frequently utilized as intermediates in the synthesis of more complex pharmaceutical agents. Its unique structural features, which include a tert-butoxy protecting group and a pyridine moiety, make it a valuable building block for the creation of novel therapeutic entities.
The tert-butoxy group in the molecular structure serves multiple purposes in synthetic chemistry. Primarily, it acts as a protecting group for the amino functionality, preventing unwanted side reactions during multi-step syntheses. This protective role is crucial in ensuring the fidelity of the synthetic pathway, allowing chemists to selectively modify other parts of the molecule without interfering with sensitive functional groups. The stability and ease of removal of the tert-butoxy group under specific conditions make it an ideal choice for such applications.
The pyridine ring in 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid contributes to the compound's pharmacological potential. Pyridine derivatives are well-known for their diverse biological activities and have been extensively studied for their roles in drug discovery. The presence of a pyridine moiety at the 3-position enhances the compound's solubility and bioavailability, which are critical factors in determining its efficacy as a pharmaceutical agent. Furthermore, pyridine-based compounds often exhibit interactions with various biological targets, making them promising candidates for further exploration.
In recent years, there has been a surge in research focused on developing novel treatments for various diseases, including cancer, inflammation, and neurological disorders. The compound 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid has emerged as a key intermediate in several ongoing research projects aimed at identifying new therapeutic agents. Its structural features make it amenable to modifications that can fine-tune its biological activity, allowing researchers to explore its potential as a lead compound or as part of a larger drug candidate.
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid involves a series of well-established chemical reactions that highlight its accessibility and utility. The process typically begins with the condensation of appropriate precursors under controlled conditions, followed by functional group transformations such as oxidation and protection-deprotection steps. The use of advanced synthetic techniques ensures high yields and purity, which are essential for pharmaceutical applications.
The pharmacological profile of 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid is currently under investigation in several academic and industrial laboratories. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors that are implicated in disease pathogenesis. These findings have sparked interest in exploring its potential as a therapeutic agent or as a scaffold for designing more potent derivatives. The combination of computational modeling and experimental validation is being employed to elucidate its mechanism of action and optimize its pharmacological properties.
The compound's versatility extends beyond its use as an intermediate in drug synthesis. It also finds applications in chemical biology research, where it serves as a tool for studying protein-protein interactions and other cellular processes. The ability to modify its structure allows researchers to generate libraries of derivatives with tailored properties, facilitating high-throughput screening assays and accelerating the discovery process.
In conclusion, 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid (CAS No. 33814-94-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, including the presence of both tert-butoxy and pyridine moieties, make it a valuable intermediate for synthesizing complex molecules. Ongoing research efforts are exploring its pharmacological properties and applications in drug discovery, highlighting its importance in advancing therapeutic strategies for various diseases.
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